molecular formula C20H12O B14454418 Benzo(e)pyren-9-ol CAS No. 77508-13-5

Benzo(e)pyren-9-ol

Cat. No.: B14454418
CAS No.: 77508-13-5
M. Wt: 268.3 g/mol
InChI Key: JJTONHIPKPNTGS-UHFFFAOYSA-N
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Description

Benzo(e)pyren-9-ol is an organic compound belonging to the class of polycyclic aromatic hydrocarbons (PAHs). It is a derivative of benzo(e)pyrene, which is known for its complex structure consisting of multiple fused aromatic rings. This compound is characterized by the presence of a hydroxyl group (-OH) attached to the ninth carbon atom of the benzo(e)pyrene structure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzo(e)pyren-9-ol typically involves the functionalization of benzo(e)pyrene. One common method is the hydroxylation of benzo(e)pyrene using specific reagents and catalysts. For instance, the hydroxylation can be achieved using a combination of oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale hydroxylation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Benzo(e)pyren-9-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzo(e)pyren-9-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of benzo(e)pyren-9-ol involves its interaction with cellular components. It can intercalate into DNA, leading to mutations and disruptions in transcription. The compound is metabolized by cytochrome P450 enzymes, resulting in the formation of reactive intermediates that can bind to DNA and proteins, causing cellular damage .

Comparison with Similar Compounds

Similar Compounds

    Benzo(a)pyrene: Another PAH with a similar structure but different biological activity.

    Dibenzopyrenes: Compounds with additional fused rings, leading to different chemical properties.

    Indenopyrenes: PAHs with indene units fused to the pyrene core

Uniqueness

Benzo(e)pyren-9-ol is unique due to the presence of the hydroxyl group, which imparts distinct chemical reactivity and biological interactions compared to other PAHs. Its specific position of hydroxylation influences its metabolic pathways and potential toxicity .

Properties

CAS No.

77508-13-5

Molecular Formula

C20H12O

Molecular Weight

268.3 g/mol

IUPAC Name

benzo[e]pyren-9-ol

InChI

InChI=1S/C20H12O/c21-17-9-3-7-15-14-6-1-4-12-10-11-13-5-2-8-16(20(15)17)19(13)18(12)14/h1-11,21H

InChI Key

JJTONHIPKPNTGS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C4=C(C5=CC=CC(=C53)C=C2)C(=CC=C4)O

Origin of Product

United States

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